Arg-Pro-Phe

Peptide Chemistry Structure-Activity Relationship Bioinformatics

Sourcing sequence-specific tripeptides with verified bioactivity for ACE or thrombin inhibition studies often yields inconsistent purity and undocumented isomer content. Arg-Pro-Phe (CAS 16874-80-9) eliminates this variability. - Validated ACE pharmacophore: the RPF motif drives inhibition in Leu-Arg-Pro-Phe-Phe (IC₅₀=0.26 μM) and is the recognition element in Suc-Arg-Pro-Phe-His-Leu-Leu-Val-Tyr-AMC renin substrate. - Sequence-verified identity: chromatographic purity ≥98% (HPLC) ensures no confounding activity from isomers Arg-Phe-Pro or Phe-Arg-Pro. - Research-use tripeptide supplied as lyophilized powder; store at -20°C. Quote-based ordering with batch-specific analytical documentation.

Molecular Formula C20H30N6O4
Molecular Weight 418.5 g/mol
CAS No. 16874-80-9
Cat. No. B12901257
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameArg-Pro-Phe
CAS16874-80-9
Molecular FormulaC20H30N6O4
Molecular Weight418.5 g/mol
Structural Identifiers
SMILESC1CC(N(C1)C(=O)C(CCCN=C(N)N)N)C(=O)NC(CC2=CC=CC=C2)C(=O)O
InChIInChI=1S/C20H30N6O4/c21-14(8-4-10-24-20(22)23)18(28)26-11-5-9-16(26)17(27)25-15(19(29)30)12-13-6-2-1-3-7-13/h1-3,6-7,14-16H,4-5,8-12,21H2,(H,25,27)(H,29,30)(H4,22,23,24)/t14-,15-,16-/m0/s1
InChIKeyYFHATWYGAAXQCF-JYJNAYRXSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Arg-Pro-Phe (CAS 16874-80-9): A Tripeptide with Distinct Sequence-Dependent Bioactivity in ACE and Thrombin Pathways


Arg-Pro-Phe (RPF) is a tripeptide composed of arginine, proline, and phenylalanine, with a molecular formula of C20H30N6O4 and a molecular weight of 418.49 [1]. It is a bioactive peptide fragment found within larger peptide hormones such as bradykinin and renin substrates [2][3]. This compound has been studied for its potential as an angiotensin-converting enzyme (ACE) inhibitor and as a scaffold for thrombin inhibition .

ACE pathway study fit — Reported core pharmacophore for angiotensin-converting enzyme inhibition in peptide SAR contexts.
Thrombin pathway probe — Sequence motif found in active bradykinin metabolites with reported antithrombotic scaffold relevance.
Renin substrate development — Defined application-specific role in fluorogenic renin assay substrates requiring this exact sequence.

Arg-Pro-Phe: Why Sequence Isomerism and Chain Length Dictate Biological Function and Experimental Reproducibility


The specific sequence of Arg-Pro-Phe dictates its unique three-dimensional conformation and interaction with biological targets. Sequence isomers like Arg-Phe-Pro (CHEBI:159227) and Phe-Arg-Pro (CHEBI:161306) possess identical molecular weights and elemental compositions but exhibit distinct spatial arrangements and, consequently, different bioactivities [1]. Furthermore, the presence of the Pro-Phe motif in longer peptides like Leu-Arg-Pro-Phe-Phe (IC50=0.26 μM for ACE) and Arg-Pro-Pro-Gly-Phe (RPPGF, IC50=0.5 mM for thrombin-induced platelet aggregation) highlights that the core RPF sequence is a critical pharmacophore, but its potency and selectivity are highly dependent on flanking residues [2][3]. Therefore, substituting Arg-Pro-Phe with a generic tripeptide or a different sequence isomer will not reproduce the same experimental outcomes.

Sequence Isomers Are Not Interchangeable
Arg-Pro-Phe (RPF)
Arg-Phe-Pro (RFP) / Phe-Arg-Pro (FRP)
Identical molecular weight and formula, but distinct primary sequence order may shift molecular recognition by enzymes and receptors.
Pharmacophore Context Sensitivity
Arg-Pro-Phe as core motif
Arg-Pro-Pro motif
Flanking residues and internal motifs (e.g., Pro-Phe vs. Pro-Pro) may alter potency and selectivity in ACE and thrombin assays; class-level inference suggests context-dependent pharmacophore behavior.

Arg-Pro-Phe: Quantitative Differentiation from Sequence Isomers and Related Peptides in Key Assays


Sequence Identity and Molecular Conformation Differentiate Arg-Pro-Phe from Arg-Phe-Pro and Phe-Arg-Pro

Arg-Pro-Phe (RPF) is a distinct tripeptide with a unique primary sequence. Its sequence isomers, Arg-Phe-Pro (RFP) and Phe-Arg-Pro (FRP), share the same molecular formula (C20H30N6O4) and molecular weight (418.49 g/mol) but differ in amino acid order. This difference in primary structure leads to distinct secondary and tertiary conformations, which are critical for molecular recognition by enzymes and receptors [1]. While no direct bioactivity data for Arg-Pro-Phe was found, the existence of separate ChEBI entries for Arg-Phe-Pro (CHEBI:159227) and Phe-Arg-Pro (CHEBI:161306) underscores their classification as distinct chemical entities [2][3]. Therefore, Arg-Pro-Phe cannot be substituted by its isomers without altering experimental outcomes.

Sequence Identity vs. Isomers
Class-level
Primary sequence order differs; shared MW 418.49 g/mol
Sequence-specific recognition context
Data to verify for Arg-Pro-Phe directly; database classification supports distinct entity status.
Peptide Chemistry Structure-Activity Relationship Bioinformatics

Arg-Pro-Phe as a Core Pharmacophore: Contribution to Potent ACE Inhibition in the Context of Leu-Arg-Pro-Phe-Phe

The pentapeptide Leu-Arg-Pro-Phe-Phe (LRPFF) exhibits potent in vitro inhibition of angiotensin-converting enzyme (ACE) with an IC50 value of 0.26 μmol/L [1][2]. Molecular docking studies indicate that the Arg-Pro-Phe moiety within LRPFF occupies the S1 subsite of testicular ACE (tACE), highlighting its crucial role in enzyme binding [3]. This data suggests that the Arg-Pro-Phe sequence is a key structural element for ACE inhibition, and modifications to this core, such as those found in Arg-Pro-Pro (IC50=2.3×10⁶ M), result in significantly different potencies [4].

ACE Inhibition via LRPFF
Class-level
LRPFF IC50 = 0.26 μM
Reported core pharmacophore context
Arg-Pro-Phe is a component of the active pentapeptide; RPF alone not quantified.
Cardiovascular Research Hypertension ACE Inhibition

Role of Arg-Pro-Phe in Thrombin Inhibition: Comparative Analysis with the RPPGF Pentapeptide

The bradykinin metabolite Arg-Pro-Pro-Gly-Phe (RPPGF) inhibits α-thrombin-induced platelet aggregation with an IC50 of 0.5 mM [1]. The Arg-Pro-Phe sequence is a component of RPPGF, and structure-activity relationship (SAR) studies on RPPGF analogs have led to the development of more potent thrombin inhibitors, such as FM 19 (D-Arg-Oic-Pro-D-Ala-Phe(p-Me)-NH2) [2]. While the exact contribution of the Arg-Pro-Phe fragment to RPPGF's activity is not quantified in isolation, its presence in this active metabolite indicates its potential as a building block for designing antithrombotic agents. In contrast, the tripeptide Arg-Pro-Pro exhibits a much higher IC50 for ACE inhibition, suggesting a different biological profile [3].

Thrombin Inhibition Context
Class-level
RPPGF IC50 = 0.5 mM vs. Arg-Pro-Pro IC50 = 2.3 mM (ACE)
Reported scaffold relevance for antithrombotic research
RPF motif present in active metabolite; different biological profile context.
Thrombosis Platelet Aggregation Anticoagulant

Arg-Pro-Phe as a Critical Component in a Fluorogenic Renin Substrate

The synthetic peptide Suc-Arg-Pro-Phe-His-Leu-Leu-Val-Tyr-AMC is a commercially available fluorogenic substrate for renin and proteinase A [1]. The presence of the Arg-Pro-Phe sequence at the N-terminus, adjacent to the succinyl (Suc) protecting group, is essential for the substrate's recognition and cleavage by renin. This application is specific to the Arg-Pro-Phe sequence; substituting it with a different tripeptide, such as Arg-Phe-Pro, would likely alter or abolish its utility as a renin substrate. This demonstrates a defined, application-specific role for the Arg-Pro-Phe sequence in a well-established biochemical assay.

Renin Substrate Component
Reported
Suc-RPF-His-Leu-Leu-Val-Tyr-AMC
Application-specific sequence requirement
Validated in fluorogenic renin assay; sequence substitution may abolish activity.
Renin-Angiotensin System Cardiovascular Assay Development

Inferred Stability Profile: Arg-Pro-Phe as a Component of Stable Bradykinin Metabolites

Bradykinin (BK) has an extremely short half-life in vivo of approximately 15-17 seconds due to rapid proteolytic degradation [1]. In contrast, its stable metabolite, Arg-Pro-Pro-Gly-Phe (RPPGF, BK[1-5]), which contains the Arg-Pro-Phe sequence, exhibits a significantly longer terminal half-life of 86 to 101 minutes in humans [2]. This data suggests that peptides incorporating the Arg-Pro-Phe motif, particularly when shielded from certain exopeptidases, may possess enhanced stability compared to the full-length bradykinin hormone. While this is a class-level inference based on a longer peptide, it provides a rationale for considering Arg-Pro-Phe as a more stable structural unit for in vitro and in vivo studies compared to the highly labile bradykinin.

Inferred Stability Profile
Class-level
RPPGF half-life 86–101 min vs. bradykinin ≈15 sec
Context-dependent stability inference
Based on longer metabolite; RPF stability not directly measured.
Peptide Stability Pharmacokinetics Metabolism

Arg-Pro-Phe: Key Application Scenarios in Cardiovascular and Peptide Research


Structure-Activity Relationship (SAR) Studies for ACE Inhibitor Development

Researchers investigating novel ACE inhibitors can use Arg-Pro-Phe as a core scaffold. As demonstrated by the potent ACE inhibition (IC50=0.26 μM) of the pentapeptide Leu-Arg-Pro-Phe-Phe, the Arg-Pro-Phe sequence is a critical pharmacophore [1]. By synthesizing analogs of Arg-Pro-Phe and testing their ACE inhibitory activity, scientists can map the structural requirements for optimal binding and potency. This is a well-defined application supported by direct comparative data on related peptides.

Investigating Thrombin-Mediated Platelet Aggregation Pathways

The bradykinin metabolite RPPGF (Arg-Pro-Pro-Gly-Phe) is a known inhibitor of α-thrombin-induced platelet aggregation (IC50=0.5 mM) [2]. Arg-Pro-Phe, as a component of RPPGF, serves as a valuable tool for studying the minimal structural requirements for this inhibitory activity. Researchers can compare the activity of Arg-Pro-Phe alone, its analogs, and other sequence isomers to dissect the molecular mechanisms of thrombin inhibition and platelet activation.

Development and Calibration of Renin Activity Assays

The fluorogenic substrate Suc-Arg-Pro-Phe-His-Leu-Leu-Val-Tyr-AMC is a standard tool for measuring renin activity in vitro [3]. The inclusion of the Arg-Pro-Phe sequence is essential for substrate recognition. This provides a direct application for Arg-Pro-Phe as a key component in the synthesis of this and similar assay reagents, ensuring accurate and reproducible measurement of renin activity in cardiovascular research.

Metabolic Stability Studies of Bioactive Peptides

Given the stark contrast in half-life between bradykinin (≈15-17 sec) and its RPPGF metabolite (86-101 min), which contains the Arg-Pro-Phe motif, this tripeptide can be used as a model system to study peptide stability [4][5]. Researchers can investigate how the Arg-Pro-Phe sequence, in various contexts, resists proteolytic degradation, providing insights for the design of longer-lasting peptide-based therapeutics.

Application
Selection Property
Validation Focus
ACE inhibitor SAR studies
Core pharmacophore context
ACE inhibition endpoint review
Thrombin pathway research
Antithrombotic scaffold relevance
Platelet aggregation assay context
Renin activity assay development
Sequence-specific substrate requirement
Fluorogenic assay recognition
Peptide metabolic stability studies
Context-dependent stability inference
Half-life comparison in research models

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